molecular formula C11H14N2O5S B1347232 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid CAS No. 7478-88-8

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid

Cat. No.: B1347232
CAS No.: 7478-88-8
M. Wt: 286.31 g/mol
InChI Key: WJPNHFVXBVQRJG-UHFFFAOYSA-N
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Description

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid is a useful research compound. Its molecular formula is C11H14N2O5S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Synthesis and Conformational Analysis : A study described the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, highlighting various strategies for the imination of key sulfoxide intermediates. These derivatives exhibited interesting conformational properties, indicating potential for further chemical and pharmacological exploration (Tye & Skinner, 2002).

Antimicrobial Applications

  • Heterocyclic Compound Synthesis for Antimicrobial Use : Another research effort aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Darwish et al., 2014).

Analytical and Environmental Applications

  • Detection of Carbonyl Compounds : A novel molecular probe based on a related sulfonamide structure was developed for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples, demonstrating high sensitivity and specificity. This application is crucial for environmental monitoring and analysis (Houdier et al., 2000).

  • Determination in Groundwater : Research developed an analytical method for the determination of sulfophenyl carboxylic acids in agricultural groundwater, illustrating the biodegradation tracking of certain sulfonate compounds. This study highlights the importance of such analytical methods in environmental science (Jiménez-Díaz et al., 2008).

Chemical Synthesis and Drug Development

  • Novel Syntheses and Potential Applications : Various studies focus on the synthesis of novel compounds with potential anti-inflammatory and other pharmacological activities. These include derivatives with complex structures, demonstrating the versatility and potential therapeutic applications of sulfonamide-related compounds (Gangapuram et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining the pH and fluid balance in the body.

Mode of Action

This compound interacts with its targets, Carbonic anhydrase 1 and Carbonic anhydrase 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH and fluid balance in the body.

Biochemical Pathways

The inhibition of Carbonic anhydrase 1 and Carbonic anhydrase 2 by this compound affects several biochemical pathways. These include the carbon dioxide transport and the bicarbonate buffer system, which are crucial for maintaining the pH balance in the body .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the pH balance and fluid regulation in the body . By inhibiting Carbonic anhydrase 1 and Carbonic anhydrase 2, the compound can affect various physiological processes that depend on these enzymes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall therapeutic effects .

Biochemical Analysis

Biochemical Properties

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase enzymes, which are involved in the reversible hydration of carbon dioxide . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can have downstream effects on various physiological processes, including respiration and acid-base balance.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK1 signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function. These effects are particularly significant in the context of diseases such as cancer, where altered cell signaling and metabolism are hallmarks.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrase enzymes results in the inhibition of these enzymes, affecting the hydration of carbon dioxide . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a loss of activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including liver damage and gastrointestinal disturbances. Understanding these dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aspartate decarboxylase and β-alanine-pyruvate aminotransferase, which are involved in the metabolism of amino acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-acetamidophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-8(14)13-9-2-4-10(5-3-9)19(17,18)12-7-6-11(15)16/h2-5,12H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNHFVXBVQRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322570
Record name N-(4-Acetamidobenzene-1-sulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-88-8
Record name 7478-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Acetamidobenzene-1-sulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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